molecular formula C12H20O6 B8021182 [(1S,2R,8R,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol

[(1S,2R,8R,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol

Cat. No.: B8021182
M. Wt: 260.28 g/mol
InChI Key: POORJMIIHXHXAV-CYNREMDZSA-N
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Description

The compound [(1S,2R,8R,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol is a unique tricyclic ether alcohol. Known for its stable structure, this compound is a focal point in research due to its versatile chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(1S,2R,8R,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol typically involves:

  • Starting Materials: : Appropriate precursors such as ketones, aldehydes, and alcohols.

  • Catalysts and Reagents: : Common reagents include strong acids or bases, and specific catalysts to induce cyclization.

  • Reaction Conditions: : Often performed under controlled temperature and pressure to ensure the integrity of the tricyclic structure.

Industrial Production Methods: On an industrial scale, the production involves:

  • Batch Processing: : Using large reactors to accommodate necessary volume.

  • Continuous Flow Synthesis: : For high efficiency and yield, involving automated systems.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound undergoes oxidation with agents like chromic acid or pyridinium chlorochromate, forming corresponding ketones or aldehydes.

  • Reduction: : It can be reduced using agents like lithium aluminium hydride, yielding simpler alcohol derivatives.

  • Substitution: : Common in reactions with halides, where the hydroxyl group can be replaced by a halogen atom.

Common Reagents and Conditions:
  • Oxidizing Agents: : Chromic acid, pyridinium chlorochromate.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Solvents: : Often organic solvents like dichloromethane or tetrahydrofuran.

  • Reaction Conditions: : Typically involve moderate temperatures and occasionally inert atmospheres to prevent side reactions.

Major Products: From oxidation, products like ketones or aldehydes. Reduction yields simpler alcohols, and substitution reactions provide various halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Solvent Interactions: : Studies on solvent effects in chemical reactions.

  • Catalysis: : As a potential catalyst or catalyst precursor.

Biology:
  • Enzyme Inhibition: : Investigating potential as an enzyme inhibitor.

  • Cell Signaling: : Studied for effects on cell signaling pathways.

Medicine:
  • Drug Development: : Possible use as a scaffold for developing new pharmaceuticals.

  • Diagnostics: : Research into its use in diagnostic reagents.

Industry:
  • Materials Science: : Used in the development of new materials with unique properties.

  • Polymer Science: : As a monomer or comonomer in polymer production.

Mechanism of Action

Effects: It interacts with molecular targets through its functional groups, often influencing biological pathways by binding to enzymes or receptors.

Molecular Targets and Pathways: Key targets include enzymes involved in metabolic pathways and cell signaling receptors. Its unique structure allows for specific interactions, often inhibiting or activating particular biological processes.

Comparison with Similar Compounds

Similar Compounds:

  • [(1S,2R,8R,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol: vs. similar tricyclic ethers.

  • Key Differences: : Unique functional groups or specific molecular configurations that impact reactivity and biological activity.

Unique Features:
  • Stability: : More stable under various conditions compared to similar ethers.

  • Reactivity: : Specific functional groups allow for unique chemical reactions.

In essence, this compound is a compound with significant potential across diverse fields of study, boasting both stability and reactivity that make it a subject of ongoing scientific interest.

Let me know what else you're curious about.

Properties

IUPAC Name

[(1S,2R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-11(2)15-7-6(5-13)14-10-9(8(7)16-11)17-12(3,4)18-10/h6-10,13H,5H2,1-4H3/t6-,7+,8+,9-,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POORJMIIHXHXAV-CYNREMDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](OC3[C@@H]([C@H]2O1)OC(O3)(C)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4064-06-6
Record name 1,2:3,4-di-O-isopropylidene-D-galactopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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